Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMKGRCSJLQULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731107 | |
| Record name | Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037841-34-1 | |
| Record name | Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the nitration of 1-bromo-2-chloro-4-methylbenzene, followed by reduction of the nitro group to form 5-bromo-4-chloro-2-methylaniline. This intermediate is then cyclized to form the indazole ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can be involved in further esterification reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate has been evaluated for its anticancer properties. A study assessed its efficacy against three human cancer cell lines: HEP3BPN (liver), MDA 453 (breast), and HL 60 (leukemia). The compound demonstrated significant inhibitory effects on cell viability compared to standard treatments like methotrexate .
2. Anti-inflammatory Properties:
Indazole derivatives, including this compound, have shown potential anti-inflammatory effects. Research involving similar compounds indicated their effectiveness in reducing inflammation in models such as Freund’s adjuvant-induced arthritis .
3. Antioxidant Activity:
The compound has also been studied for its antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is particularly relevant in the context of cancer and other diseases where oxidative damage plays a role .
Chemical Biology Applications
1. Biological Target Interaction:
this compound serves as a probe in chemical biology to study interactions with biological macromolecules like proteins and nucleic acids. Preliminary studies suggest that it may bind to specific targets, although further research is required to elucidate these interactions fully .
2. Synthesis of Bioactive Molecules:
The compound acts as a building block in the synthesis of more complex bioactive molecules. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties .
Material Science Applications
The unique properties of this compound make it an interesting candidate for material science applications. Its potential use in developing novel materials with specific electronic and optical properties is under investigation .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The structural uniqueness of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate lies in its combination of halogens (Br, Cl) and ester functionality. Below is a comparative analysis with key analogues:
Key Observations:
Halogenation Patterns: The target compound’s dual halogenation (Br, Cl) distinguishes it from simpler analogues like Methyl 4-bromo-1H-indazole-6-carboxylate (single Br) and Ethyl 4-chloro-2-methylquinoline-6-carboxylate (single Cl). Dual halogens may enhance electrophilic reactivity or binding affinity in biological targets . The fluorine atom in the benzimidazole derivative (Table entry 6) improves metabolic stability and bioavailability, a feature absent in the target compound .
Functional Group Impact: The nitro group in 5-Bromo-4-nitro-1H-indazole increases oxidative reactivity, making it suitable for reduction or substitution reactions, unlike the ester group in the target compound .
Molecular Weight and Applications :
- Higher molecular weight compounds (e.g., 412.64 g/mol benzimidazole derivative) are often prioritized in drug discovery for improved target selectivity, whereas lighter analogues (e.g., 255.07 g/mol Methyl 4-bromo-1H-indazole-6-carboxylate) may favor crystallographic studies .
Biological Activity
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is a synthetic compound belonging to the indazole class, characterized by its unique molecular structure featuring bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 289.51 g/mol. The presence of halogen substituents enhances its chemical reactivity and biological activity compared to other indazole derivatives.
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | C9H7BrClN2O2 | Contains both bromine and chlorine; unique reactivity |
| Methyl 5-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | Lacks chlorine; different biological activity |
| Methyl 6-chloro-1H-indazole-4-carboxylate | C9H7ClN2O2 | Lacks bromine; may exhibit different reactivity |
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including liver (HEP3BPN11), breast (MDA453), and leukemia (HL60) cells. The viability of these cells was assessed using the MTT reduction assay, with some derivatives showing higher inhibitory activity compared to standard chemotherapeutics like methotrexate.
Key Findings:
- IC50 Values: Some derivatives demonstrated IC50 values as low as against specific cancer cell lines, indicating potent antiproliferative activity .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness in inhibiting the growth of various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve interference with bacterial metabolic pathways, although further investigations are needed to elucidate these interactions.
The exact mechanism of action for this compound remains largely unexplored. However, studies suggest that it may interact with specific enzymes involved in cancer cell proliferation and bacterial growth. The structure-activity relationship (SAR) studies indicate that modifications at the indazole ring significantly affect biological activity, emphasizing the importance of substituent positioning .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of indazole derivatives, this compound was found to inhibit cell proliferation in multiple human cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations correlating with its IC50 values.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited Gram-positive and Gram-negative bacteria. The study measured inhibition zones and calculated minimum inhibitory concentrations (MICs), demonstrating that this compound could serve as a lead compound for developing new antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
